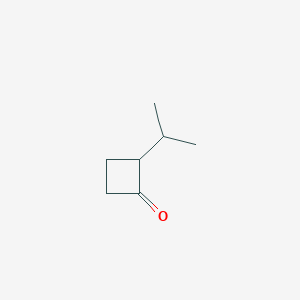

2-(Propan-2-yl)cyclobutan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylcyclobutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-5(2)6-3-4-7(6)8/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZQRYVAUCNNAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Propan-2-yl)cyclobutan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted chemical properties, spectroscopic characteristics, and reactive nature of 2-(Propan-2-yl)cyclobutan-1-one. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established principles of organic chemistry and analogous data from related 2-alkylcyclobutanones to provide a robust predictive profile.

Chemical Identity and Physical Properties

This compound, also known as 2-isopropylcyclobutanone, is a substituted cyclic ketone. Its core structure consists of a four-membered cyclobutane ring with a ketone functional group and an isopropyl substituent at the alpha-position.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| IUPAC Name | This compound |

| Synonyms | 2-isopropylcyclobutanone |

| CAS Number | Not assigned |

| Molecular Formula | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | 160-170 °C (estimated) |

| Density | ~0.9 g/mL (estimated) |

| Solubility | Soluble in organic solvents; sparingly soluble in water. |

Spectroscopic Profile

The structural features of this compound are expected to give rise to characteristic spectroscopic signatures.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | - Multiplet (~3.0-3.2 ppm) for the methine proton on the cyclobutane ring adjacent to the carbonyl and isopropyl group. - Multiplets (~1.8-2.5 ppm) for the remaining cyclobutane protons. - Septet (~2.0-2.3 ppm) for the isopropyl methine proton. - Doublet (~0.9-1.1 ppm) for the two methyl groups of the isopropyl substituent. |

| ¹³C NMR | - Carbonyl carbon (~208-215 ppm). - Methine carbon of the cyclobutane ring attached to the isopropyl group (~50-55 ppm). - Other cyclobutane carbons (~20-40 ppm). - Isopropyl methine carbon (~30-35 ppm). - Isopropyl methyl carbons (~18-22 ppm). |

| Infrared (IR) | - Strong C=O stretch characteristic of a cyclobutanone (~1780-1790 cm⁻¹).[1][2][3] - C-H stretching and bending vibrations for the alkyl groups. |

| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z = 112. - Fragmentation pattern likely involving loss of the isopropyl group (m/z = 69) and cleavage of the cyclobutane ring. |

Chemical Reactivity and Stability

Cyclobutanones are known to be more reactive than their larger ring counterparts, such as cyclopentanone and cyclohexanone, primarily due to significant ring strain.[4] This heightened reactivity makes them valuable intermediates in organic synthesis.

Key Reactivity Points:

-

Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack. Due to ring strain, this reaction is often more facile than in less strained ketones.[4]

-

Enolate Formation: The presence of alpha-hydrogens allows for the formation of an enolate under basic conditions, which can then participate in various alkylation and condensation reactions.

-

Ring Strain: The internal bond angles of the cyclobutane ring are compressed to approximately 90° from the ideal 109.5° for sp³ hybridized carbons, leading to considerable angle strain.[4]

-

Thermal Decomposition: At elevated temperatures, cyclobutanone can undergo decomposition. For instance, the parent cyclobutanone decomposes to ethylene and ketene at around 350 °C.[5]

-

Ring Expansion and Rearrangement: Cyclobutanone derivatives can undergo ring expansion reactions under various conditions, providing access to larger ring systems.

Experimental Protocols

Synthesis of 2-Alkylcyclobutanones

A common and efficient route for the synthesis of 2-substituted cyclobutanones involves the alkylation of a cyclobutanone imine or hydrazone, followed by hydrolysis.[6]

Experimental Workflow: Synthesis of a 2-Alkylcyclobutanone

Caption: General synthetic workflow for 2-alkylcyclobutanones.

Protocol:

-

Imine/Hydrazone Formation: Cyclobutanone is reacted with a primary amine (e.g., isopropylamine) or a hydrazine (e.g., N,N-dimethylhydrazine) in a suitable solvent to form the corresponding imine or hydrazone.

-

Alkylation: The imine or hydrazone is then deprotonated at the alpha-position using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78 °C). The resulting anion is then quenched with an appropriate alkyl halide (e.g., 2-bromopropane for the synthesis of this compound).

-

Hydrolysis: The alkylated imine or hydrazone is hydrolyzed using an aqueous acid (e.g., oxalic acid or hydrochloric acid) to yield the 2-alkylcyclobutanone.[6]

-

Purification: The crude product is purified using standard techniques such as flash column chromatography.

Characterization

The synthesized compound would be characterized using a suite of spectroscopic and analytical techniques.

Experimental Workflow: Characterization of a Synthesized Compound

Caption: Standard workflow for chemical structure confirmation.

Protocol:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired to determine the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, most notably the carbonyl group of the cyclobutanone.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain insight into its fragmentation patterns, which can aid in structural elucidation.

Logical Relationships in Chemical Analysis

The process of identifying and characterizing a chemical compound like this compound follows a logical progression from initial synthesis to final structural confirmation.

Diagram: Logical Flow of Chemical Analysis

Caption: Logical progression from synthesis to structural analysis.

This guide provides a foundational understanding of the anticipated chemical properties and behavior of this compound, based on the established chemistry of related compounds. This information can serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Cyclobutanone(1191-95-3) IR Spectrum [chemicalbook.com]

- 4. Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone: Which Is More Reactive? - LISKON [liskonchem.com]

- 5. Cyclobutanone - Wikipedia [en.wikipedia.org]

- 6. mdpi.org [mdpi.org]

Spectroscopic Profile of 2-(Propan-2-yl)cyclobutan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-(Propan-2-yl)cyclobutan-1-one. Due to the limited availability of published experimental data for this specific compound, this guide combines theoretical predictions and data from analogous structures to offer a detailed analysis. It includes predicted data for Infrared (IR) Spectroscopy, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining these spectra are also provided. This document aims to serve as a valuable resource for the identification and characterization of this compound in a research and development setting.

Introduction

This compound, also known as 2-isopropylcyclobutanone, is a ketone derivative of cyclobutane. The cyclobutane motif is a key structural element in numerous biologically active molecules and natural products. A thorough understanding of the spectroscopic properties of substituted cyclobutanones is therefore crucial for their synthesis, identification, and the development of novel chemical entities. This guide presents a detailed spectroscopic profile of this compound to aid researchers in its characterization.

Predicted Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch. The four-membered ring strain slightly increases the frequency of this vibration compared to acyclic ketones.

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity | Notes |

| C=O (Ketone) | ~1785 | Strong | Higher frequency due to ring strain. |

| C-H (Aliphatic) | 2850-3000 | Medium-Strong | Stretching vibrations of CH, CH₂, and CH₃ groups. |

| C-H (Bend) | 1370-1465 | Medium | Bending vibrations of CH, CH₂, and CH₃ groups. |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum will provide information on the number of different proton environments and their connectivity. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the geometry of the cyclobutane ring.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| CH (α to C=O) | 2.5 - 3.0 | m | 1H | Deshielded by the carbonyl group. |

| CH₂ (β to C=O) | 1.8 - 2.4 | m | 2H | |

| CH₂ (γ to C=O) | 1.6 - 2.2 | m | 2H | |

| CH (isopropyl) | 1.9 - 2.5 | m | 1H | |

| CH₃ (isopropyl) | 0.9 - 1.2 | d | 6H | Doublet due to coupling with the isopropyl CH. |

m = multiplet, d = doublet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon is expected to have the largest chemical shift.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 205 - 220 |

| CH (α to C=O) | 50 - 65 |

| CH₂ (β to C=O) | 20 - 35 |

| CH₂ (γ to C=O) | 15 - 30 |

| CH (isopropyl) | 25 - 40 |

| CH₃ (isopropyl) | 15 - 25 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound (C₇H₁₂O, Molecular Weight: 112.17 g/mol ) is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

| m/z | Predicted Fragment | Notes |

| 112 | [C₇H₁₂O]⁺ | Molecular ion (M⁺). |

| 84 | [M - CO]⁺ | Loss of carbon monoxide. |

| 69 | [M - C₃H₇]⁺ | Loss of the isopropyl group (α-cleavage). |

| 43 | [C₃H₇]⁺ | Isopropyl cation. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid ketone like this compound.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or Neat Liquid Film

-

Sample Preparation:

-

ATR: Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Neat Liquid Film: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

-

Data Acquisition:

-

Place the ATR accessory or the salt plates in the sample compartment of the FTIR spectrometer.

-

Acquire a background spectrum of the empty cell or clean ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Perform baseline correction and peak picking to identify the absorption maxima.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ¹H and ¹³C NMR in a Deuterated Solvent

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the solvent or TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

-

Mass Spectrometry (MS)

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

The sample is vaporized and separated on the GC column.

-

The separated components enter the mass spectrometer.

-

Ionization is typically performed using a standard electron energy of 70 eV.

-

The mass analyzer scans a mass-to-charge (m/z) range (e.g., 40-400 amu).

-

-

Data Processing:

-

The total ion chromatogram (TIC) is generated, showing the separated components.

-

The mass spectrum for the peak corresponding to this compound is extracted.

-

Identify the molecular ion peak and analyze the fragmentation pattern.

-

Workflow and Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of an organic compound.

Conclusion

This technical guide provides a foundational spectroscopic profile of this compound based on theoretical predictions and data from analogous compounds. The provided data tables and experimental protocols offer a practical framework for researchers involved in the synthesis and characterization of this and related molecules. As experimental data becomes available, this guide can be updated to provide an even more accurate and comprehensive resource for the scientific community.

An In-depth Technical Guide to the Infrared Spectrum of 2-(Propan-2-yl)cyclobutan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 2-(propan-2-yl)cyclobutan-1-one. The information contained herein is intended to support researchers, scientists, and professionals in the field of drug development in understanding the vibrational characteristics of this molecule, aiding in its identification, characterization, and quality control. This document summarizes expected vibrational frequencies, outlines detailed experimental protocols for spectral acquisition, and provides a visual representation of the analytical workflow.

Data Presentation: Predicted Infrared Absorption Data

The following table summarizes the predicted infrared absorption bands for this compound. These predictions are based on the characteristic vibrational frequencies of its constituent functional groups: the cyclobutanone ring and the isopropyl substituent. The high frequency of the carbonyl stretch is a hallmark of the strained four-membered ring system.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| C=O Stretch | ~1785 | Strong, Sharp | The high wavenumber is characteristic of the ring strain in cyclobutanone systems.[1][2][3] Conjugation or substitution can slightly alter this frequency. |

| C-H Stretch (Aliphatic) | 2975 - 2870 | Medium to Strong | This region includes symmetric and asymmetric stretching of the C-H bonds in the cyclobutane ring's CH₂ groups, the isopropyl group's CH, and the terminal CH₃ groups.[4][5] |

| CH₂ Scissoring (Cyclobutane) | ~1465 | Medium | Bending vibration of the methylene groups within the cyclobutane ring. |

| CH₃ Asymmetric Bending (Isopropyl) | ~1470 | Medium | Asymmetric deformation of the methyl groups in the isopropyl substituent. |

| CH₃ Symmetric Bending (Isopropyl Umbrella) | ~1385 and ~1370 | Medium | The presence of two bands in this region is characteristic of an isopropyl group, often appearing as a "doublet." |

| C-C Stretch and Skeletal Vibrations | Fingerprint Region (<1300) | Weak to Medium | This complex region contains various C-C stretching and bending vibrations of the cyclobutane ring and the isopropyl group, which are unique to the molecule's overall structure. Specific assignments in this region are challenging without an experimental spectrum or detailed calculations. |

Experimental Protocols

The acquisition of a high-quality infrared spectrum of this compound can be achieved through several standard methods, depending on the physical state of the sample. As this compound is expected to be a liquid at room temperature, the neat liquid sampling method is most appropriate. For solid samples or for obtaining a spectrum in a solid matrix, the KBr pellet or Attenuated Total Reflectance (ATR) methods are recommended.

Method 1: Neat Liquid Infrared Spectroscopy

This is the most direct method for obtaining the IR spectrum of a pure liquid sample.

Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Two polished salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

Volatile solvent for cleaning (e.g., acetone or isopropanol)

-

Kimwipes

-

Sample of this compound

Procedure:

-

Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty and clean. Run a background scan to account for atmospheric CO₂ and water vapor.

-

Sample Preparation: Place one to two drops of the neat liquid sample onto the center of one salt plate using a clean Pasteur pipette.

-

Assembly: Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates. Avoid introducing air bubbles.

-

Spectral Acquisition: Place the assembled salt plates into the sample holder in the spectrometer's sample compartment.

-

Data Collection: Acquire the infrared spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a volatile solvent and a Kimwipe. Store the plates in a desiccator to prevent fogging from atmospheric moisture.

Method 2: Attenuated Total Reflectance (ATR) Infrared Spectroscopy

ATR-FTIR is a versatile technique suitable for both liquid and solid samples, requiring minimal sample preparation.

Materials:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Sample of this compound

-

Solvent for cleaning (e.g., isopropanol)

-

Soft, non-abrasive wipes

Procedure:

-

Background Spectrum: With the clean and empty ATR crystal, run a background scan.

-

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.

-

Pressure Application (for solids/viscous liquids): If using a solid sample, a pressure arm is lowered to ensure good contact between the sample and the crystal. For a low-viscosity liquid, this may not be necessary.

-

Data Collection: Acquire the infrared spectrum.

-

Cleaning: Clean the ATR crystal surface thoroughly with an appropriate solvent and a soft wipe.

Method 3: Potassium Bromide (KBr) Pellet Method (for solid samples)

Should the compound be a solid or if dispersion in a solid matrix is desired, the KBr pellet method can be employed.

Materials:

-

Spectroscopic grade potassium bromide (KBr), thoroughly dried

-

Mortar and pestle (agate or mullite)

-

Pellet press and die

-

Vacuum pump

-

Sample of this compound

Procedure:

-

Sample Mixture: In an agate mortar, grind a small amount of the solid sample (approximately 1-2 mg) with about 100-200 mg of dry KBr powder. The mixture should be ground to a fine, uniform powder to minimize light scattering.[4][6][7][8]

-

Pellet Formation: Transfer the powder mixture to a pellet die. Place the die under vacuum to remove trapped air and then apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[7]

-

Spectral Acquisition: Remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Collection: Acquire the infrared spectrum.

Mandatory Visualization

The following diagram illustrates the generalized experimental workflow for obtaining an infrared spectrum of an organic compound using the KBr pellet method.

Caption: Experimental workflow for IR analysis via the KBr pellet method.

References

- 1. Cyclobutanone [webbook.nist.gov]

- 2. srd.nist.gov [srd.nist.gov]

- 3. How to interpret your IR spectrum – Chem 201 Archive – Alan Shusterman [blogs.reed.edu]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. 2-Tert-butylcyclopentan-1-one | C9H16O | CID 12400469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-tert-Butylcyclobutan-1-one | C8H14O | CID 20713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-tert-Butylcyclohexanone [webbook.nist.gov]

Unveiling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of 2-(Propan-2-yl)cyclobutan-1-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry of 2-(Propan-2-yl)cyclobutan-1-one, a compound of interest in synthetic chemistry and potential pharmaceutical development. Understanding the fragmentation behavior of this molecule under mass spectrometric conditions is paramount for its unambiguous identification, characterization, and quality control in various research and development settings. This document outlines the expected fragmentation pathways, presents a detailed experimental protocol for its analysis, and visualizes the key processes for enhanced comprehension.

Predicted Mass Spectrum Data

While a publicly available mass spectrum for this compound is not readily accessible, based on the established principles of mass spectrometry and the known fragmentation patterns of ketones and cyclobutane derivatives, a predictive summary of the key mass-to-charge ratios (m/z) and their corresponding fragments can be compiled.[1][2][3][4] The molecular weight of this compound (C₇H₁₂O) is 112.17 g/mol . The expected quantitative data from an electron ionization (EI) mass spectrum is presented in Table 1.

| m/z | Predicted Fragment Ion | Proposed Structure | Relative Abundance |

| 112 | [M]⁺• (Molecular Ion) | C₇H₁₂O⁺• | Low |

| 97 | [M - CH₃]⁺ | C₆H₉O⁺ | Moderate |

| 84 | [M - C₂H₄]⁺• (from McLafferty-type rearrangement) | C₅H₈O⁺• | Moderate to High |

| 70 | [C₄H₅O]⁺ (from cleavage of isopropyl group) | C₄H₅O⁺ | High (Potential Base Peak) |

| 69 | [C₅H₉]⁺ (from loss of CO and H) | C₅H₉⁺ | Moderate |

| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ | C₄H₇⁺ or C₃H₃O⁺ | High |

| 43 | [C₃H₇]⁺ (Isopropyl cation) | (CH₃)₂CH⁺ | High (Potential Base Peak) |

| 42 | [C₃H₆]⁺• (Propene radical cation) | CH₂=CHCH₃⁺• | High |

| 27 | [C₂H₃]⁺ | CH₂=CH⁺ | Moderate |

Table 1: Predicted Quantitative Mass Spectrometry Data for this compound. The relative abundances are predictions based on the expected stability of the fragment ions. The base peak is anticipated to be one of the highly stable carbocations or acylium ions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following protocol outlines a standard procedure for acquiring the mass spectrum of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

1. Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a (5%-phenyl)-methylpolysiloxane stationary phase).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/min to 250°C.

-

Final hold: Hold at 250°C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 25 to 200.

-

Scan Rate: 2 scans/second.

-

Detector: Electron multiplier.

4. Data Acquisition and Analysis:

-

Acquire the data using the instrument's software.

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from the apex of the chromatographic peak.

-

Analyze the fragmentation pattern and compare it to the predicted data and spectral libraries (e.g., NIST).

Visualization of Key Processes

To facilitate a deeper understanding of the molecular fragmentation and the experimental workflow, the following diagrams are provided in the DOT language.

Caption: Predicted fragmentation pathway of this compound in EI-MS.

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound, guided by the principles of fragmentation for ketones and cyclic compounds, allows for its confident identification. The predicted fragmentation pattern, characterized by key ions at m/z 97, 84, 70, 55, and 43, provides a unique fingerprint for this molecule. The provided experimental protocol offers a robust starting point for researchers to obtain high-quality mass spectra. The visualizations of the fragmentation pathways and experimental workflow serve as valuable tools for both educational and practical purposes in the fields of analytical chemistry and drug development.

References

Navigating the Reactivity and Stability of 2-(Propan-2-yl)cyclobutan-1-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the reactivity and stability of 2-(Propan-2-yl)cyclobutan-1-one is limited in publicly available scientific literature. This guide provides an in-depth analysis based on the established principles of cyclobutanone chemistry, data from analogous 2-alkyl-substituted cyclobutanones, and computational studies. The information herein serves as a predictive framework and a guide for experimental design.

Introduction

Cyclobutanone and its derivatives are versatile intermediates in organic synthesis, prized for the inherent ring strain that can be harnessed for various chemical transformations.[1][2][3] The presence of an alkyl substituent at the C2 position, as in this compound, introduces steric and electronic effects that modulate its reactivity and stability. This technical guide explores these characteristics, providing a foundational understanding for researchers in synthetic chemistry and drug development.

Molecular Structure and Stability

The four-membered ring of cyclobutanone is not planar, adopting a puckered conformation to alleviate some torsional strain.[4] However, significant angle strain remains due to the deviation of C-C-C bond angles from the ideal 109.5° for sp³ hybridized carbons.[3][5][6][7] The total ring strain in cyclobutane is approximately 110 kJ/mol.[4]

The stability of substituted cyclobutanones has been investigated through computational studies. These studies indicate that the nature of the substituent significantly influences the stability of the keto and enol forms.

Keto-Enol Tautomerism

Like other ketones, this compound can exist in equilibrium with its enol tautomer. Theoretical calculations on substituted cyclobutanones suggest that the keto form is generally more stable.[8] The presence of electron-releasing groups, such as alkyl groups, tends to stabilize the cyclobutanone ring.[8]

Table 1: Calculated Heats of Formation for Substituted Cyclobutanones and their Enols

| Substituent (X) | Keto Form (kcal/mol) | Enol Form (kcal/mol) |

| H | -25.5 | -15.2 |

| NH₂ (electron-releasing) | -35.1 | -26.3 |

| OH (electron-releasing) | -62.4 | -55.1 |

| F (electron-releasing) | -70.1 | -63.2 |

| CN (weakly electron-releasing) | -24.9 | -15.8 |

| CF₃ (electron-withdrawing) | -185.2 | -193.4 |

| NO₂ (electron-withdrawing) | -30.7 | -32.1 |

Source: Adapted from MINDO-Forces calculations.[8]

This data suggests that the isopropyl group in this compound, being an electron-donating group, would contribute to the stabilization of the ketone form.

Reactivity

The reactivity of this compound is governed by the electrophilic carbonyl carbon and the acidic α-protons, all influenced by the strained four-membered ring.

Reactions at the Carbonyl Group

The carbonyl group is susceptible to nucleophilic attack. Due to the steric hindrance imposed by the isopropyl group, nucleophiles will preferentially attack from the face opposite to the substituent.

Reactions involving the α-Carbon

The protons on the carbon adjacent to the carbonyl group (α-carbon) are acidic and can be removed by a base to form an enolate. The formation of the enolate is a key step in many reactions of cyclobutanones.

This enolate can then react with various electrophiles, leading to α-functionalization. Examples include:

-

Aldol Reactions: The enolate can react with aldehydes in an aldol reaction to form β-hydroxy cyclobutanones.[1]

-

Michael Additions: The enolate can undergo conjugate addition to α,β-unsaturated compounds.[1]

-

Alkylation: Reaction of the enolate with alkyl halides allows for the introduction of further substituents at the α-position.[1]

Ring Opening and Ring Expansion Reactions

The inherent strain in the cyclobutanone ring makes it susceptible to ring-opening and ring-expansion reactions, often under thermal or photochemical conditions.

-

Thermal Decomposition: Upon heating, cyclobutanone can decompose to form ethylene and ketene.[9] The presence of an alkyl substituent may influence the decomposition pathway and temperature.

-

Photochemical Ring Expansion: Irradiation of cyclobutanones in the presence of a nucleophilic solvent like methanol can lead to a ring-expansion reaction, forming a five-membered ring, such as a 2-alkoxytetrahydrofuran derivative.[10] This reaction is believed to proceed through an oxacarbene intermediate.

Synthesis

2-Alkylcyclobutanones, including those with an isopropyl group, can be synthesized through various methods. A common and efficient route involves the alkylation of a cyclobutanone-derived imine.[11]

Experimental Protocol: Synthesis of 2-Alkylcyclobutanones via Imine Alkylation

This protocol is a general method for the synthesis of 2-alkylcyclobutanones and can be adapted for the synthesis of this compound using 2-bromopropane as the alkylating agent.

Materials:

-

Cyclobutanone

-

Isopropylamine

-

Titanium(IV) chloride

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

-

Alkyl bromide (e.g., 2-bromopropane)

-

Aqueous oxalic acid

Procedure:

-

Imine Formation: Cyclobutanone is reacted with isopropylamine in diethyl ether in the presence of titanium(IV) chloride to form N-(cyclobutylidene)isopropylamine.[11]

-

Deprotonation: The resulting imine is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as n-BuLi or LDA is added dropwise to deprotonate the α-carbon, forming a 1-azaallylic anion intermediate.[11]

-

Alkylation: The alkyl bromide (e.g., 2-bromopropane) is added to the solution, and the reaction is allowed to warm to room temperature and stir for several hours.[11]

-

Hydrolysis: The reaction mixture is then hydrolyzed with aqueous oxalic acid under reflux to yield the 2-alkylcyclobutanone.[11]

-

Purification: The product is purified by flash chromatography.

Spectroscopic Data

-

¹H NMR: The spectrum would be expected to show a doublet for the methyl protons of the isopropyl group, a multiplet for the methine proton of the isopropyl group, and complex multiplets for the cyclobutane ring protons.

-

¹³C NMR: The carbonyl carbon would appear at a characteristic downfield shift (typically >200 ppm). Signals for the isopropyl group and the four carbons of the cyclobutane ring would also be present.

-

IR Spectroscopy: A strong absorption band characteristic of a strained cyclic ketone would be expected in the region of 1780-1790 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for cyclobutanones include α-cleavage and McLafferty rearrangement. For 2-alkylcyclobutanones, characteristic fragment ions at m/z 98 and 112 are often observed.[12]

Conclusion

This compound, as a representative 2-alkylcyclobutanone, is a molecule whose reactivity is dominated by its strained four-membered ring and the interplay of its carbonyl and α-carbon functionalities. While direct experimental data is sparse, a robust understanding of its chemical behavior can be extrapolated from the rich chemistry of related cyclobutanone derivatives. This guide provides a framework for predicting its stability and reactivity, and for designing synthetic strategies involving this and similar molecules. Further experimental and computational studies are warranted to fully elucidate the specific properties of this compound.

References

- 1. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ring strain - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 2.10 Stability of Cycloalkanes: Ring Strain – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 8. znaturforsch.com [znaturforsch.com]

- 9. The Thermal Decomposition of Cyclobutanone_Chemicalbook [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.org [mdpi.org]

- 12. shimadzu.com [shimadzu.com]

Uncharted Territory: A Technical Guide to Investigating the Potential Biological Activity of 2-(Propan-2-yl)cyclobutan-1-one

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current scientific landscape regarding the biological activity of the novel chemical entity, 2-(Propan-2-yl)cyclobutan-1-one. Following a comprehensive review of existing scientific literature, this document confirms that, to date, there are no published studies detailing the specific biological activities, mechanisms of action, or associated signaling pathways of this compound. The absence of empirical data necessitates a forward-looking, hypothetical framework for its investigation. This guide, therefore, outlines a structured approach for the initial biological evaluation of this compound, drawing parallels from research on structurally related cyclobutane and ketone-containing molecules. We present a series of recommended experimental protocols and potential signaling pathways for initial investigation, providing a roadmap for researchers entering this unexplored area of chemical biology.

Introduction: The Unexplored Potential of a Novel Cyclobutanone

This compound is a small molecule characterized by a four-membered cyclobutane ring, a ketone functional group, and an isopropyl substituent. While the cyclobutane motif is present in a variety of naturally occurring and synthetic bioactive compounds, and ketones are key pharmacophores in many drugs, the specific combination in this molecule represents a novel chemical space. A thorough search of scientific databases reveals a significant knowledge gap, with no available data on its biological effects.

This guide provides a structured, hypothetical approach for the initial investigation of this compound's biological activity. The methodologies and potential targets discussed are based on the known activities of related chemical structures, such as other cyclobutane derivatives and compounds with similar functional groups.

Current State of Knowledge: A Blank Canvas

A comprehensive literature search for "this compound" and its synonyms did not yield any specific studies on its biological activity. Therefore, no quantitative data, experimental protocols, or established signaling pathways can be reported for this compound at this time. The following sections outline a proposed research plan to generate this foundational knowledge.

Proposed Initial Investigation: A Hypothetical Experimental Workflow

The following workflow is a recommended starting point for elucidating the potential biological activity of this compound.

Caption: Proposed experimental workflow for the initial biological evaluation of a novel compound.

Detailed Methodologies for Key Experiments

The following are detailed, hypothetical protocols for the initial stages of investigation.

In Vitro Cytotoxicity Assessment: MTT Assay

-

Objective: To determine the concentration range at which this compound exhibits cytotoxic effects on a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293).

-

Protocol:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Replace the medium in the cell plates with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of microorganisms.

-

Protocol:

-

Prepare a panel of bacteria (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans, Aspergillus niger).

-

Perform a two-fold serial dilution of the compound in a 96-well microtiter plate with appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (no compound).

-

Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

-

Potential Signaling Pathways for Investigation

Based on the activities of structurally related compounds, the following signaling pathways are proposed as initial areas of investigation.

Pro-inflammatory Signaling Pathways

Ketone-containing compounds have been shown to modulate inflammatory responses. Therefore, investigating the effect of this compound on pathways such as NF-κB and MAPK signaling would be a logical starting point.

Caption: Potential modulation of the NF-κB and MAPK inflammatory signaling pathways.

Quantitative Data Summary (Hypothetical)

Should initial screenings yield positive results, quantitative data should be meticulously recorded and organized. The following table is a template for summarizing such data.

| Assay Type | Cell Line / Organism | Parameter | Result |

| Cytotoxicity | HeLa | IC₅₀ (µM) | Data to be determined |

| Cytotoxicity | A549 | IC₅₀ (µM) | Data to be determined |

| Cytotoxicity | HEK293 | IC₅₀ (µM) | Data to be determined |

| Antimicrobial | E. coli | MIC (µg/mL) | Data to be determined |

| Antimicrobial | S. aureus | MIC (µg/mL) | Data to be determined |

| Enzyme Inhibition | Target Enzyme X | IC₅₀ (nM) | Data to be determined |

| Receptor Binding | Target Receptor Y | Kᵢ (nM) | Data to be determined |

Conclusion and Future Directions

The biological activity of this compound remains a completely unexplored field. This guide provides a foundational framework for initiating its biological evaluation. The proposed experimental workflows, detailed protocols, and potential target pathways offer a logical and structured approach to uncovering the potential therapeutic applications of this novel molecule. The scientific community is encouraged to undertake these investigations to fill the existing knowledge gap and potentially unlock new avenues for drug discovery and development. Future research should focus on a systematic progression from broad phenotypic screening to specific target identification and in-depth mechanistic studies, ultimately leading to preclinical evaluation in relevant disease models.

The Pivotal Role of Substituted Cyclobutanones in Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a strained four-membered carbocycle, has emerged from being a synthetic curiosity to a cornerstone in the construction of complex molecular architectures. At the heart of this evolution lies the substituted cyclobutanone, a versatile and reactive intermediate that provides access to a diverse array of molecular scaffolds. Its inherent ring strain, combined with the reactivity of the carbonyl group, makes it a powerful tool in the hands of synthetic chemists. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of substituted cyclobutanones, with a particular focus on their role in the development of bioactive molecules and pharmaceuticals. We present key quantitative data in structured tables, detail essential experimental protocols, and visualize a critical biological pathway involving a cyclobutane-containing drug.

I. Synthesis of Substituted Cyclobutanones: Mastering the Four-Membered Ring

The construction of the strained cyclobutanone ring requires specific synthetic strategies. The most prominent and widely utilized methods include [2+2] cycloaddition reactions and ring expansion of smaller carbocycles.

A. [2+2] Cycloaddition Reactions

The [2+2] cycloaddition is arguably the most powerful method for the synthesis of cyclobutanes and cyclobutanones. This reaction involves the union of two doubly bonded systems to form a four-membered ring.

The photochemical [2+2] cycloaddition of an enone with an alkene is a classic and effective method for synthesizing cyclobutanones.[1][2][3] The reaction proceeds through the photoexcitation of the enone to its triplet state, which then adds to the ground-state alkene in a stepwise manner via a diradical intermediate.[2]

Experimental Protocol: Photochemical [2+2] Cycloaddition of an Enone and an Alkene [4]

-

Reaction Setup: In a quartz reaction vessel, the enone (1.0 equiv) and the alkene (1.5-5.0 equiv) are dissolved in an appropriate solvent (e.g., acetone, acetonitrile, or dichloromethane) to a concentration of 0.05-0.2 M. The solution is deoxygenated by bubbling with nitrogen or argon for 15-30 minutes.

-

Irradiation: The reaction mixture is irradiated with a high-pressure mercury lamp (typically 100-450 W) through a Pyrex filter (to filter out wavelengths below 290 nm) at a controlled temperature (e.g., 0 °C or room temperature).

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired cyclobutanone adduct.

Quantitative Data for [2+2] Photocycloadditions:

| Enone | Alkene | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| Cyclohexenone | Ethylene | Acetone | 75 | N/A | [5] |

| Cyclopentenone | Cyclopentene | Acetone | 80 | >95:5 | [1] |

| 3-Methylcyclohex-2-enone | Styrene | Benzene | 65 | 3:1 | [2] |

| (R)-Carvone | Ethylene | Methanol | 92 | 92:8 | [5] |

B. Favorskii Rearrangement

The Favorskii rearrangement is a base-mediated rearrangement of α-halo ketones to form carboxylic acid derivatives.[6] When applied to cyclic α-haloketones, this reaction results in a ring contraction, providing a powerful method for the synthesis of smaller rings. For the synthesis of substituted cyclobutanes, the rearrangement of α-halocyclopentanones is particularly relevant.[2]

Experimental Protocol: Favorskii Rearrangement of an α-Halocyclopentanone [2]

-

Base Preparation: A solution of sodium methoxide is prepared by dissolving sodium metal (1.2 equiv) in anhydrous methanol under an inert atmosphere.

-

Reaction: The α-halocyclopentanone (1.0 equiv) is dissolved in anhydrous diethyl ether and added dropwise to the freshly prepared sodium methoxide solution at 0 °C.

-

Reaction Conditions: The reaction mixture is allowed to warm to room temperature and then stirred for a specified time (typically 2-12 hours) until the starting material is consumed (monitored by TLC or GC).

-

Work-up and Purification: The reaction is quenched by the addition of water and the mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude ester is purified by distillation or column chromatography. If the carboxylic acid is desired, the ester is hydrolyzed with aqueous base followed by acidic workup.

Quantitative Data for Favorskii Rearrangements:

| α-Halocyclopentanone | Base | Product | Yield (%) | Reference |

| 2-Chlorocyclopentanone | NaOMe/MeOH | Methyl cyclobutanecarboxylate | 85 | [2] |

| 2-Bromo-2-methylcyclopentanone | NaOH/H₂O | 1-Methylcyclobutanecarboxylic acid | 78 | [6] |

| 2-Chloro-3-phenylcyclopentanone | NaOEt/EtOH | Ethyl 2-phenylcyclobutanecarboxylate | 72 | [2] |

II. Reactivity and Synthetic Applications of Substituted Cyclobutanones

The synthetic utility of substituted cyclobutanones stems from their unique reactivity, which is dominated by reactions that lead to the release of ring strain.

A. Ring-Opening Reactions

Due to their inherent strain, cyclobutanones can undergo ring-opening reactions under various conditions, providing access to linear compounds with defined stereochemistry.

B. Ring Expansions

Substituted cyclobutanones are excellent precursors for the synthesis of larger rings, particularly cyclopentanones and γ-lactones, through ring expansion reactions.

C. Precursors to Bioactive Molecules

Substituted cyclobutanones are key intermediates in the total synthesis of numerous natural products and medicinally important compounds.[7][8][9]

The synthesis of prostaglandin analogues, which are potent bioactive lipids, often involves the use of cyclobutanone intermediates.[9] The four-membered ring can be strategically elaborated to construct the characteristic five-membered ring of the prostaglandin core.[10]

Carbocyclic nucleoside analogues, where the furanose ring of a natural nucleoside is replaced by a carbocycle, are an important class of antiviral and anticancer agents. Substituted cyclobutanones serve as versatile starting materials for the synthesis of these compounds.[7][8][11][12]

III. Cyclobutane-Containing Drugs: A Case Study of Carboplatin

The clinical significance of the cyclobutane moiety is exemplified by carboplatin, a platinum-based anticancer drug used in the treatment of various cancers, including ovarian, lung, and testicular cancers.[13]

A. Mechanism of Action

Carboplatin exerts its cytotoxic effects by forming covalent adducts with DNA, which ultimately leads to cell cycle arrest and apoptosis (programmed cell death).[13][14][15][16][17]

The key steps in carboplatin's mechanism of action are:

-

Cellular Uptake: Carboplatin enters the cell, where it undergoes hydrolysis.[14][16]

-

Aquation: The dicarboxylate ligand is replaced by water molecules, activating the platinum complex.[14]

-

DNA Binding: The activated platinum species binds to the N7 position of guanine and adenine bases in the DNA.[13]

-

DNA Cross-linking: The primary lesions are intrastrand and interstrand DNA cross-links, which distort the DNA helix.[14]

-

Cellular Response: The DNA damage triggers a cellular response, including the activation of DNA repair mechanisms. If the damage is too extensive to be repaired, the cell cycle is arrested, and apoptosis is initiated.[15][17]

B. Signaling Pathway of Carboplatin-Induced Apoptosis

The following diagram illustrates the signaling pathway leading to apoptosis upon treatment with carboplatin.

References

- 1. organicreactions.org [organicreactions.org]

- 2. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 9. The synthesis of novel prostaglandin analogues via cycloaddition reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of cyclobutane nucleoside analogues 3: Preparation of carbocyclic derivatives of oxetanocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. researchgate.net [researchgate.net]

- 15. Mechanism of HN-3 cell apoptosis induced by carboplatin: Combination of mitochondrial pathway associated with Ca2+ and the nucleus pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of action of platinum-based drugs | BioRender Science Templates [biorender.com]

- 17. Anti-Cancer Mechanism of Carboplatin and Paclitaxel in Ovarian Epithelial Cancer Cells [imrpress.com]

Methodological & Application

Application Note: A Laboratory Synthesis Protocol for 2-(Propan-2-yl)cyclobutan-1-one

Abstract

This document provides a detailed, two-step laboratory protocol for the synthesis of 2-(Propan-2-yl)cyclobutan-1-one, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the Grignard reaction of cyclopropanecarboxaldehyde and isopropylmagnesium bromide to yield the intermediate, 1-cyclopropyl-2-methylpropan-1-ol. Subsequently, this alcohol undergoes an acid-catalyzed pinacol-type rearrangement to afford the target cyclobutanone derivative. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Cyclobutane rings are prevalent structural motifs in a variety of biologically active molecules and natural products. Their inherent ring strain can be leveraged for unique chemical transformations, making them attractive intermediates in organic synthesis. This compound, in particular, serves as a key precursor for the synthesis of more complex molecular architectures. This application note details a reliable and reproducible protocol for its laboratory-scale synthesis.

Overall Reaction Scheme

The synthesis is a two-step process as illustrated below:

Step 1: Synthesis of 1-Cyclopropyl-2-methylpropan-1-ol

Step 2: Acid-Catalyzed Rearrangement to this compound

Experimental Protocols

Step 1: Synthesis of 1-Cyclopropyl-2-methylpropan-1-ol

Materials:

-

Cyclopropanecarboxaldehyde

-

Isopropylmagnesium bromide (2.0 M solution in THF)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Set up a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Charge the flask with cyclopropanecarboxaldehyde (7.0 g, 100 mmol) dissolved in 50 mL of anhydrous diethyl ether.

-

Cool the flask to 0 °C using an ice bath.

-

Add isopropylmagnesium bromide solution (60 mL of 2.0 M solution in THF, 120 mmol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of 50 mL of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-cyclopropyl-2-methylpropan-1-ol as a colorless oil. The product can be used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

-

Crude 1-cyclopropyl-2-methylpropan-1-ol

-

Formic acid (88%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a 250 mL round-bottom flask, dissolve the crude 1-cyclopropyl-2-methylpropan-1-ol (assuming ~100 mmol) in 100 mL of dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add 10 mL of formic acid dropwise with vigorous stirring.

-

After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully pour the mixture into 100 mL of a saturated aqueous NaHCO₃ solution to neutralize the formic acid.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography (eluent: 10:1 hexanes/ethyl acetate) to afford pure this compound.

Data Presentation

Table 1: Reagent and Product Properties

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Cyclopropanecarboxaldehyde | C₄H₆O | 70.09 | 98-99 | 0.935 |

| Isopropylmagnesium bromide | C₃H₇BrMg | 147.30 | N/A (Solution) | ~1.0 (in THF) |

| 1-Cyclopropyl-2-methylpropan-1-ol | C₇H₁₄O | 114.19 | ~160-165 | ~0.9 |

| This compound | C₇H₁₂O | 112.17 | ~170-175 | ~0.9 |

Table 2: Expected Yields and Characterization Data

| Step | Product | Expected Yield (%) | Appearance | Spectroscopic Data (Expected) |

| 1 | 1-Cyclopropyl-2-methylpropan-1-ol | 85-95 | Colorless oil | ¹H NMR (CDCl₃): δ 3.0-3.2 (m, 1H), 1.6-1.8 (m, 1H), 0.9-1.1 (d, 6H), 0.2-0.6 (m, 5H). IR (neat): 3400 (br, OH) cm⁻¹. |

| 2 | This compound | 60-70 | Colorless oil | ¹H NMR (CDCl₃): δ 3.0-3.2 (m, 1H), 2.7-2.9 (m, 2H), 2.0-2.3 (m, 2H), 1.8-2.0 (m, 1H), 0.9-1.0 (d, 6H). IR (neat): 1780 (C=O) cm⁻¹. |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Synthetic workflow for this compound.

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Grignard reagents are highly reactive and moisture-sensitive. Anhydrous conditions are essential.

-

Formic acid is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Organic solvents are flammable. Avoid open flames and use appropriate grounding for large-scale transfers.

Conclusion

The protocol described herein provides a robust and efficient method for the synthesis of this compound. This two-step approach is suitable for laboratory-scale production and yields the target compound in good overall yield. The methodologies employed are standard organic chemistry techniques, making this protocol accessible to researchers with a foundational understanding of synthetic chemistry.

Purification Techniques for 2-(Propan-2-yl)cyclobutan-1-one: Application Notes and Protocols for Researchers

Introduction

2-(Propan-2-yl)cyclobutan-1-one is a substituted cyclobutanone with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. The purity of this compound is critical for its effective use in subsequent reactions and biological assays. This document provides detailed application notes and protocols for the purification of this compound, targeting researchers, scientists, and professionals in drug development. The described techniques are based on established methods for the purification of analogous 2-alkylcyclobutanones and are intended to provide a comprehensive guide to obtaining this compound in high purity.

Physicochemical Properties and Data

| Property | 2-Methylcyclobutan-1-one | 2-Ethylcyclobutan-1-one | 2-Propylcyclobutan-1-one | This compound (Estimated) |

| Molecular Weight ( g/mol ) | 84.12[1] | 98.14[2] | 112.17[3] | 112.17 |

| Boiling Point (°C) | 118.9 @ 760 mmHg[4] | 72-76 @ 25 Torr[5] | 73-75 @ 100 Torr[6] | ~140-150 @ 760 mmHg |

| Density (g/cm³) | 0.961[4] | 0.9582 | 0.922 (Predicted)[6] | ~0.93-0.95 |

| Refractive Index | Not available | Not available | Not available | ~1.43-1.45 |

Potential Impurities from Synthesis

A common route for the synthesis of 2-substituted cyclobutanones is the [2+2] cycloaddition of a ketene with an alkene. For this compound, this would typically involve the in-situ generation of isopropylketene from isobutyryl chloride and a non-nucleophilic base like triethylamine, followed by reaction with ethylene. Potential impurities from this synthesis route may include:

-

Unreacted Starting Materials: Isobutyryl chloride, ethylene.

-

Base-Related Byproducts: Triethylamine, triethylamine hydrochloride.

-

Ketene-Related Impurities: Isopropylketene dimers or polymers.[7]

-

Solvent: The solvent used for the reaction (e.g., diethyl ether, dichloromethane).

Purification Protocols

Based on the likely impurities and the estimated physical properties, a multi-step purification strategy is recommended. This typically involves an initial workup to remove water-soluble impurities, followed by distillation and/or column chromatography for the removal of closely related organic impurities.

Protocol 1: Aqueous Workup and Extraction

This initial step is designed to remove the triethylamine hydrochloride salt and any excess base.

Materials:

-

Crude reaction mixture

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Erlenmeyer flask

-

Rotary evaporator

Procedure:

-

Transfer the crude reaction mixture to a separatory funnel.

-

Dilute the mixture with diethyl ether.

-

Wash the organic layer sequentially with:

-

Saturated aqueous NaHCO₃ solution to neutralize any remaining acid chloride.

-

Saturated aqueous NH₄Cl solution.

-

Brine to aid in the separation of the aqueous and organic layers.

-

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Caption: Workflow for the aqueous workup and extraction of this compound.

Protocol 2: Fractional Distillation

Fractional distillation is an effective method for purifying liquids with different boiling points. Given the estimated boiling point of ~140-150 °C for the target compound, atmospheric or vacuum distillation can be employed. Vacuum distillation is generally preferred to prevent thermal decomposition of the product.

Materials:

-

Crude this compound from Protocol 1

-

Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)

-

Heating mantle

-

Vacuum source (if applicable)

-

Boiling chips

-

Thermometer

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all glassware is dry.

-

Add the crude product and a few boiling chips to the distillation flask.

-

Begin heating the distillation flask gently.

-

If using vacuum, slowly reduce the pressure to the desired level.

-

Collect any low-boiling fractions (e.g., residual solvent).

-

Carefully monitor the temperature at the head of the fractionating column. Collect the fraction that distills at a constant temperature, which corresponds to the boiling point of this compound at the given pressure.

-

Cease distillation before the distilling flask runs dry.

Caption: Workflow for the fractional distillation of this compound.

Protocol 3: Flash Column Chromatography

For the removal of non-volatile or closely boiling impurities, flash column chromatography is a highly effective technique.

Materials:

-

Crude or distilled this compound

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Chromatography column

-

Collection tubes

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Determine an appropriate eluent system by TLC analysis. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10). The desired product should have an Rf value of approximately 0.2-0.4.

-

Pack a chromatography column with silica gel using the chosen eluent system.

-

Dissolve the crude product in a minimal amount of the eluent or a non-polar solvent like dichloromethane.

-

Carefully load the sample onto the top of the silica gel column.

-

Elute the column with the chosen solvent system, applying positive pressure.

-

Collect fractions in separate tubes.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent using a rotary evaporator.

Caption: Workflow for flash column chromatography purification.

Characterization and Purity Assessment

The purity of the final product should be assessed using a combination of the following techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for assessing purity and confirming the molecular weight of the compound. For 2-alkylcyclobutanones, characteristic fragment ions at m/z 98 and m/z 112 are often observed.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet) and the cyclobutanone ring protons.

-

¹³C NMR: The spectrum should show a characteristic signal for the carbonyl carbon (typically >200 ppm) and other signals corresponding to the alkyl and cyclobutane carbons.

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1780-1750 cm⁻¹ is characteristic of the carbonyl group in a four-membered ring.

Conclusion

The purification of this compound can be effectively achieved through a combination of aqueous workup, followed by either fractional distillation or flash column chromatography. The choice of the final purification step will depend on the nature and quantity of the impurities present. Careful characterization using GC-MS, NMR, and IR spectroscopy is essential to confirm the identity and purity of the final product, ensuring its suitability for downstream applications in research and development.

References

- 1. 2-Methylcyclobutan-1-one | C5H8O | CID 15199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Ethylcyclobutanone | C6H10O | CID 534566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Propylcyclobutanone | C7H12O | CID 15877745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methylcyclobutanone|lookchem [lookchem.com]

- 5. 2-ETHYLCYCLOBUTANONE CAS#: 10374-14-8 [amp.chemicalbook.com]

- 6. 2-Propylcyclobutanone CAS#: 34995-23-8 [m.chemicalbook.com]

- 7. organic chemistry - Ketene cycloaddition reactivity - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. shimadzu.com [shimadzu.com]

Applications of 2-(Propan-2-yl)cyclobutan-1-one in Organic Synthesis: Application Notes and Protocols

Introduction

Cyclobutanones are valuable intermediates in organic synthesis due to their inherent ring strain, which can be exploited in a variety of chemical transformations.[1][2] The presence of a substituent at the 2-position, such as an isopropyl group in 2-(propan-2-yl)cyclobutan-1-one, introduces stereochemical considerations and can influence the regioselectivity of certain reactions. These four-membered ring ketones can undergo ring expansion, rearrangement, and various reactions at the carbonyl group and the α-carbon, making them versatile building blocks for the synthesis of more complex molecules, including natural products and bioactive compounds.[3][4]

Key Synthetic Applications

The primary applications of 2-alkylcyclobutanones in organic synthesis can be categorized as follows:

-

Ring Expansion Reactions: The relief of ring strain is a powerful driving force for reactions that expand the four-membered ring to five- or six-membered rings.

-

Rearrangement Reactions: Acidic, basic, or thermal conditions can induce rearrangements to form various structural motifs.

-

Functionalization of the Carbonyl Group and α-Position: The ketone functionality allows for a wide range of standard transformations, including reductions, olefinations, and enolate chemistry.

Ring Expansion Reactions

Ring expansion of cyclobutanones is a common and synthetically useful transformation. One of the most well-known examples is the Baeyer-Villiger oxidation.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of a 2-substituted cyclobutanone results in the formation of a γ-lactone. The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. For this compound, the more substituted carbon (the tertiary carbon of the isopropyl group) would be expected to migrate, leading to the corresponding lactone.

Reaction Scheme:

A representative diagram of the Baeyer-Villiger oxidation.

Experimental Protocol (General for 2-Alkylcyclobutanones):

A solution of the 2-alkylcyclobutanone in a suitable solvent (e.g., dichloromethane, chloroform) is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), often in the presence of a buffer like sodium bicarbonate. The reaction is typically stirred at room temperature until the starting material is consumed.

Table 1: Representative Baeyer-Villiger Oxidation of Cyclobutanones

| Substrate | Reagent | Solvent | Yield (%) | Reference |

| 2,2-Diarylcyclobutanones | CAN, O₂ | Acetonitrile | Good | [5] |

| Bicyclo[3.2.0]heptenones | Alkoxide ions | Not specified | Moderate to high | [6] |

Note: Specific yield for this compound is not available.

Rearrangement Reactions

The strained nature of the cyclobutane ring makes it susceptible to various rearrangement reactions, often catalyzed by acids or bases.

Acid-Catalyzed Rearrangements (Ring Expansion)

In the presence of a Lewis or Brønsted acid, 2-substituted cyclobutanones can undergo ring expansion to form cyclopentanone derivatives. This often proceeds through a carbocation intermediate. For instance, treatment with a Lewis acid could promote a 1,2-alkyl shift, leading to a more stable cyclopentanone system.

Reaction Workflow:

References

- 1. Formal Carbene Insertion into Cyclopropanones: Access to 2-Aroyl Cyclobutanones via Sulfonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iris.unica.it [iris.unica.it]

- 4. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclobutanone synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-(Propan-2-yl)cyclobutan-1-one as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(Propan-2-yl)cyclobutan-1-one as a versatile chiral building block in organic synthesis. The inherent ring strain and chirality of this molecule make it a valuable precursor for the stereoselective synthesis of a variety of complex molecular architectures, including natural products and pharmaceutically active compounds.

Introduction

Chiral cyclobutane derivatives are significant structural motifs found in numerous bioactive molecules and natural products. The 2-isopropyl substituted cyclobutanone, in its enantiomerically pure form, serves as a powerful intermediate for the construction of stereochemically rich structures. Its utility stems from the ability to undergo regio- and stereoselective transformations such as ring expansions, ring openings, and nucleophilic additions, driven by the release of ring strain. These transformations allow for the diastereoselective installation of new stereocenters, controlled by the existing stereocenter at the 2-position.

Key Synthetic Applications

The application of this compound and related chiral cyclobutanones spans a range of synthetic strategies, including:

-

Asymmetric Synthesis of γ-Lactams: Chiral cyclobutanones can be converted to γ-lactams through desymmetrization strategies involving nitrogen insertion. This approach has been successfully applied to the formal synthesis of drug molecules like pregabalin, baclofen, and brivaracetam[1].

-

Access to Chiral Cyclopentenones: While not a direct transformation of this compound, the broader context of synthesizing chiral five-membered rings from smaller rings highlights the importance of such building blocks[2].

-

Nucleophilic Addition Reactions: The carbonyl group of (R)-2-isopropylcyclobutanone can react with organometallic reagents, such as Grignard reagents, with the approach of the nucleophile being directed by the bulky isopropyl group, leading to the formation of tertiary alcohols with high diastereoselectivity[3].

-

Enantioselective Reduction and Further Functionalization: The enantioselective reduction of the ketone provides access to chiral cyclobutanols. These can then undergo further diastereospecific functionalization, such as C-H silylation, to install adjacent stereocenters. This strategy has been used in the synthesis of natural products like grandisol and fragranol[4].

-

Ring Expansion to Form Larger Carbocycles: The inherent strain in the cyclobutane ring can be harnessed to drive ring expansion reactions, providing access to functionalized cyclopentanones and other larger ring systems.

Quantitative Data Summary

The following tables summarize quantitative data from reactions involving chiral cyclobutanones, providing insights into the potential yields and stereoselectivities achievable with this compound as a substrate.

Table 1: Enantioselective Synthesis of 2-Substituted Cyclobutanones

| Method | Starting Material | Chiral Induction | Product | Enantiomeric Excess (ee) | Reference |

| Pinacol-type Rearrangement | α-Hydroxy Esters | Titanium-mediated cyclopropanation | 2-Substituted Cyclobutanones | Good chiral transfer | [5][6] |

| Formal [3+1] Cycloaddition | Chiral Cyclopropanones | Sulfoxonium Ylides | Optically Active Cyclobutanones | >98% | [7] |

Table 2: Diastereoselective Reactions of Chiral Cyclobutanones

| Reaction | Substrate | Reagent | Product | Diastereomeric Ratio (dr) | Yield | Reference |

| Nitrogen Insertion | Prochiral Cyclobutanones | (1S,2R)-1-amino-2-indanol | Chiral γ-Lactams | up to 88:12 | High | [1] |

| Nucleophilic Addition | (R)-2-isopropylcyclobutanone | Butylmagnesium bromide | Tertiary Alcohol | Major product from less hindered face | Not specified | [3] |